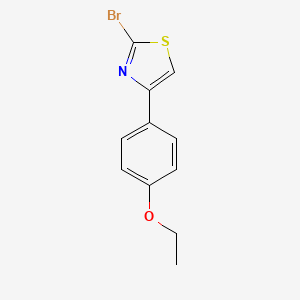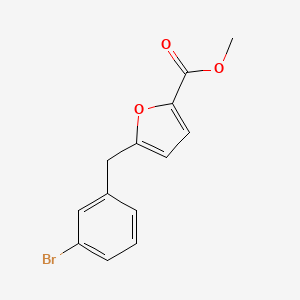
tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de tert-butyle (4-(thiophène-3-yl)phényl) est un composé organique de formule moléculaire C15H19NO2S. Il s'agit d'un dérivé de l'acide carbamique et présente un cycle thiophène, qui est un hétérocycle contenant du soufre. Ce composé est d'intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du carbamate de tert-butyle (4-(thiophène-3-yl)phényl) implique généralement la réaction de la 4-(thiophène-3-yl)aniline avec le chloroformate de tert-butyle. La réaction est effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le schéma réactionnel général est le suivant :
- Dissoudre la 4-(thiophène-3-yl)aniline dans un solvant approprié tel que le dichlorométhane.
- Ajouter de la triéthylamine à la solution pour servir de base.
- Ajouter lentement le chloroformate de tert-butyle au mélange réactionnel tout en maintenant une basse température (0-5 °C).
- Agiter le mélange réactionnel à température ambiante pendant plusieurs heures.
- Purifier le produit par chromatographie sur colonne pour obtenir le carbamate de tert-butyle (4-(thiophène-3-yl)phényl).
Méthodes de production industrielle
Les méthodes de production industrielle du carbamate de tert-butyle (4-(thiophène-3-yl)phényl) peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate de tert-butyle (4-(thiophène-3-yl)phényl) peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro (s'il est présent) peut être réduit en amine.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés pour les réactions d'oxydation.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le palladium sur charbon (Pd/C) peuvent être utilisés.
Substitution : Des réactifs électrophiles tels que le brome ou l'acide nitrique peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Dérivés halogénés ou nitrés.
Applications de recherche scientifique
Le carbamate de tert-butyle (4-(thiophène-3-yl)phényl) a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment l'inhibition enzymatique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du carbamate de tert-butyle (4-(thiophène-3-yl)phényl) implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Carbamate de tert-butyle (2-amino-4-(thiophène-2-yl)phényl)
- Carbamate de tert-butyle (3-formyl-4-hydroxyphényl)
- Carbamate de tert-butyle (4-chloro-3-(trifluorométhyl)phényl)
Unicité
Le carbamate de tert-butyle (4-(thiophène-3-yl)phényl) est unique en raison de la présence du cycle thiophène, qui confère des propriétés électroniques et stériques distinctes. Cette unicité le rend précieux pour des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C15H17NO2S |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
tert-butyl N-(4-thiophen-3-ylphenyl)carbamate |
InChI |
InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-6-4-11(5-7-13)12-8-9-19-10-12/h4-10H,1-3H3,(H,16,17) |
Clé InChI |
DNQOKDPFOWGTIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)

![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)
![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)


![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)




![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)
